molecular formula C18H18N4OS2 B5511877 N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine

N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine

Cat. No. B5511877
M. Wt: 370.5 g/mol
InChI Key: KEDDQJSQAOZFBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine often involves reactions between naphthyl-3-oxobutanamide and arylidinecyanothioacetamide in conditions that favor cyclization to thieno[2,3-b]pyridine derivatives and subsequent reactions to introduce various functional groups (Hussein et al., 2009).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of thieno and pyridine rings, which are crucial for the compound's chemical behavior and interactions. The structural elucidation often relies on spectral data, including NMR and mass spectrometry, to confirm the presence of these rings and their substitution patterns.

Chemical Reactions and Properties

Chemical reactions involving these compounds typically include cyclocondensation, which can yield novel thiazolo[3,2-a]pyridine derivatives, showcasing the versatility of these molecules in forming complex heterocyclic systems (Lamphon et al., 2004). These reactions are pivotal for exploring the chemical space around the core structure for potential pharmaceutical applications.

properties

IUPAC Name

[4-(pyridin-2-ylamino)piperidin-1-yl]-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS2/c23-18(14-12-25-17(21-14)15-4-3-11-24-15)22-9-6-13(7-10-22)20-16-5-1-2-8-19-16/h1-5,8,11-13H,6-7,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDDQJSQAOZFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC=N2)C(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-4-piperidinyl)-2-pyridinamine

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